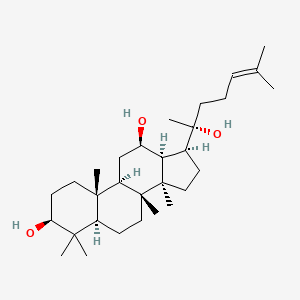

20(R)-Protopanaxadiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H52O3 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13S,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 |

InChI Key |

PYXFVCFISTUSOO-ROUWMTJPSA-N |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |

Origin of Product |

United States |

Biosynthesis and Production Methodologies of 20 R Protopanaxadiol

Microbial Transformation Pathways

Microbial transformation is a highly promising and environmentally friendly strategy for producing minor ginsenosides (B1230088), including those that can be hydrolyzed to 20(R)-PPD. nih.gov This approach utilizes whole microbial cells or their enzymatic machinery to catalyze specific modifications of more abundant ginsenoside precursors.

Biotransformation from Ginsenoside Precursors (e.g., 20(R)-Ginsenoside Rg3)

The biotransformation of major ginsenosides into minor ginsenosides, which can then be further hydrolyzed to 20(R)-PPD, is a well-established method. nih.govnih.gov Various microorganisms, including bacteria and fungi, have demonstrated the ability to deglycosylate ginsenoside precursors. For instance, the biotransformation of 20(R)-Ginsenoside Rg3 to 20(R)-Ginsenoside Rh2 and subsequently to 20(R)-PPD can be achieved through microbial enzymatic activities. jst.go.jpnih.govresearchgate.net

One study reported the use of Aspergillus niger isolated from soil, which exhibited a strong capability to transform 20(R)-Ginsenoside Rg3 into 20(R)-PPD with 100% conversion. researchgate.net The biotransformation pathway was identified as Rg3(R) → Rh2(R) → PPD(R). researchgate.net Similarly, co-cultivation of Bacillus subtilis and Trichoderma reesei has been shown to enhance the production of minor ginsenosides like Rg3, which are direct precursors for PPD production. nih.govresearchgate.netproquest.com

| Precursor | Microorganism | Key Product(s) | Reference |

| 20(R)-Ginsenoside Rg3 | Aspergillus niger | 20(R)-Protopanaxadiol | researchgate.net |

| Protopanaxadiol-type ginsenosides | Schizophyllum commune | Minor ginsenosides (F2, C-O, C-Y, C-Mc1, C-Mc, and C-K) | nih.gov |

| Ginsenoside Rb1 | Microbacterium sp. GS514 | 20(S)-Ginsenoside Rg3 | jst.go.jp |

| Ginsenosides in white ginseng roots | Bacillus subtilis and Trichoderma reesei (co-culture) | Minor ginsenosides (Rg3, Rh1, Rh2) | nih.govproquest.com |

Enzymatic Conversion Using Specific Glycosyltransferases (e.g., UGT genes from Panax notoginseng, Medicago sativa, Bacillus subtilis)

The enzymatic conversion of ginsenosides is a more targeted approach that utilizes specific enzymes, particularly UDP-glycosyltransferases (UGTs), to modify the sugar moieties of ginsenoside aglycones. nih.govresearchgate.netnih.gov Glycosylation, catalyzed by UGTs, is a critical step in the biosynthesis of ginsenosides and can be engineered to produce specific, rare ginsenosides. nih.govcjnmcpu.com

Researchers have successfully engineered Escherichia coli with UGT genes from various sources, including Panax notoginseng, Medicago sativa, and Bacillus subtilis, to produce rare 20(R)-ginsenosides. nih.govresearchgate.netresearchgate.net For example, an engineered E. coli strain expressing a UGT gene was able to convert 20(R)-PPD into 20(R)-CK. nih.govresearchgate.net Another study demonstrated that UGT109A1 from Bacillus subtilis could be used to synthesize unnatural ginsenosides from natural precursors. nih.gov Six UGTs from Panax notoginseng (UGTPn17, UGTPn42, UGTPn35, UGTPn87, UGTPn19, and UGTPn12) were identified and found to be involved in 26 different glycosylation reactions of triterpenoid saponins (B1172615). acs.org

| Enzyme Source | Substrate | Product | Reference |

| E. coli engineered with GT95syn | This compound | 20(R)-CK | nih.govresearchgate.net |

| E. coli engineered with GTK1- and GTC1 | This compound | 20(R)-Rh2 | nih.govresearchgate.net |

| Bacillus subtilis UGT109A1 | Ginsenoside Re | Product 1 (unnatural ginsenoside) | nih.gov |

| Panax notoginseng UGTPn87 | Protopanaxadiol-type saponins | Glycosylated saponins | acs.org |

Role of Intestinal Microbiota in Metabolic Production

The human intestinal microbiota plays a crucial role in the metabolism of orally administered ginsenosides. jst.go.jpnih.govjst.go.jpnih.gov Major, more polar ginsenosides are often poorly absorbed in the upper gastrointestinal tract and are subsequently metabolized by gut bacteria in the large intestine. jst.go.jpnih.gov This metabolic process involves the stepwise cleavage of sugar moieties, leading to the formation of more readily absorbable minor ginsenosides and their aglycones, such as PPD. jst.go.jp

Several bacterial genera, including Bacteroides, Eubacterium, and Bifidobacterium, have been identified as being capable of metabolizing ginsenoside Rg3 to protopanaxadiol (B1677965) via ginsenoside Rh2. jst.go.jpnih.gov Studies have shown that the transformation of 20(S)-ginsenoside Rg3 to its metabolites by human intestinal bacteria is significantly faster than that of the 20(R) epimer. jst.go.jpnih.gov The metabolic activity of the gut microbiota can therefore significantly influence the bioavailability and pharmacological effects of ginsenosides. nih.gov

Semisynthesis and Chemical Epimerization Approaches

In addition to biotransformation, chemical methods are also employed for the production of 20(R)-PPD and its derivatives. These methods often involve the hydrolysis of more abundant ginsenosides under mild acidic or alkaline conditions. However, these approaches can sometimes lead to side reactions and the formation of unwanted byproducts. nih.gov

Microbial and enzymatic hydrolysis are often considered more efficient and stereoselective, avoiding the transformation of the 20(S)-epimer to the 20(R)-epimer during the reaction. researchgate.net The fungus Talaromyces flavus has been shown to not only deglycosylate ginsenosides but also to catalyze the epimerization of 20(S)-ginsenosides to their 20(R)-epimers. acs.org This highlights the potential of using specific microbial strains or their enzymes to control the stereochemistry at the C-20 position, a critical factor for the biological activity of these compounds.

Chemical Synthesis and Structural Modification of 20 R Protopanaxadiol Derivatives

Strategies for Derivative Synthesis (e.g., acetyl substitutions)

A common and effective strategy for modifying 20(R)-protopanaxadiol is through the targeted substitution of its hydroxyl groups, particularly via acetylation. This approach allows for the selective alteration of the polarity and steric properties of the molecule, which can influence its chemical behavior.

The semi-synthesis of PPD derivatives often begins with the isolation of total ginsenosides (B1230088), which are then hydrolyzed to yield the aglycone PPD. nih.gov Structural modifications are then carried out on the reactive hydroxyl sites of the PPD molecule. nih.gov Acetylation is a frequently employed technique, where acetyl groups are introduced at the C-3 and C-12 positions. nih.gov

A general method for acetyl substitution involves reacting PPD with an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction conditions, including temperature and reaction time, can be controlled to favor the formation of mono- or di-acetylated products. nih.gov For instance, heating the reaction mixture can lead to the formation of di-acetylated derivatives, while milder conditions might yield a mixture of mono-acetylated products. nih.gov

Further modifications can be built upon these acetylated intermediates. For example, the side chain can be oxidized or otherwise altered while the hydroxyl groups at C-3 and C-12 are protected as acetates. Subsequent deacetylation can then yield derivatives with modifications at both the steroidal nucleus and the side chain. nih.gov

Below is a table summarizing the synthesis of several PPD derivatives, illustrating various synthetic strategies including acetylation and subsequent modifications. Although these examples start from 20(S)-PPD, the chemical principles of these transformations are applicable to the 20(R)-epimer.

| Compound Name | Starting Material | Key Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-acetate protopanaxadiol (B1677965) (Compound 1) | Protopanaxadiol (PPD) | Acetic anhydride, pyridine, DMAP; heated to 50°C overnight. | 30% | nih.gov |

| 3,12-diacetate, 24-oxoheptan protopanaxadiol (Compound 2) | Protopanaxadiol (PPD) | Acetic anhydride, pyridine, DMAP; heated to 50°C overnight. | 45% | nih.gov |

| 24,25-dihydroxyl protopanaxadiol (Compound 4) | 3,12-diacetyl, 24-beta, 25-dihydroxyl-PPD derivative (Compound 3) | Ethanol, sodium methoxide; stirred at room temperature for 1 day. | 65% | nih.gov |

| 24-cyclopropane protopanaxadiol (Compound 6) | 25-hydroxyl-PPD 24-beta-mesylate derivative (Compound 5) | Methanol, water, K2CO3; stirred at room temperature for 72 h. | 42% | nih.gov |

| 3-acetate 24-cyclopropane protopanaxadiol (Compound 7) | 25-hydroxyl-PPD 24-beta-mesylate derivative (Compound 5) | Methanol, water, K2CO3; stirred at room temperature for 3 h. | 55% | nih.gov |

| 3-acetate, 12-oxoheptan protopanaxadiol acid (Compound 8) | 3-acetate protopanaxadiol (Compound 1) | CrO3, pyridine, acetic anhydride in dichloromethane; stirred at room temperature for 1 h. | 65% | nih.gov |

Synthesis of Specific Analogues (e.g., Ocotillol-type metabolites)

A significant class of PPD derivatives are the ocotillol-type analogues, which are characterized by a tetrahydrofuran (B95107) ring in the side chain, formed by the cyclization of the C-20 side chain. researchgate.netcjnmcpu.com These compounds are found in nature, but often in low abundance, making chemical synthesis a crucial method for obtaining sufficient quantities for further study. nih.govcjnmcpu.com

The semi-synthesis of ocotillol-type epimers from PPD is a key transformation. nih.gov A common synthetic route involves the epoxidation of the double bond in the side chain of PPD, followed by intramolecular cyclization. nih.gov The synthesis typically starts with 20(S)-protopanaxadiol, which is first acetylated to protect the hydroxyl groups at C-3 and C-12. nih.gov The acetylated PPD is then treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), which leads to the formation of the ocotillol-type epimers. nih.gov The final step is the hydrolysis of the acetyl groups to yield the desired ocotillol-type sapogenins. nih.gov

For example, the synthesis of (3S,12R,20S,24R)-20,24-epoxy-dammarane-3,12,25-triol has been achieved starting from 20(S)-protopanaxadiol. nih.gov The process involves the protection of hydroxyl groups via acetylation, followed by oxidation of the side chain with hydrogen peroxide in formic acid. nih.gov The final product is obtained after saponification to remove the protecting groups. nih.gov

The stereochemistry at the C-24 position of the newly formed tetrahydrofuran ring is a critical aspect of this synthesis, often resulting in a mixture of (24R) and (24S) epimers. nih.gov The ratio of these epimers can be influenced by the reaction conditions. nih.gov

The general synthetic scheme for producing ocotillol-type analogues from PPD is as follows:

Protection of Hydroxyl Groups: The hydroxyl groups at C-3 and C-12 of PPD are protected, typically as acetates, using reagents like acetic anhydride and pyridine. nih.gov

Oxidative Cyclization: The protected PPD is then subjected to oxidation, for instance with m-CPBA, which facilitates the epoxidation of the C-24/C-25 double bond and subsequent intramolecular cyclization to form the characteristic tetrahydrofuran ring of the ocotillol structure. nih.gov

Deprotection: The protecting groups are removed, usually by hydrolysis with a base like sodium hydroxide (B78521) in methanol, to yield the final ocotillol-type analogues. nih.govnih.gov

This synthetic approach has enabled the production of various ocotillol-type ginsenosides, which can be further modified, for example, by glycosylation at the hydroxyl groups. researchgate.net

Structure Activity Relationship Sar Studies of 20 R Protopanaxadiol and Its Derivatives

Influence of C20 Stereochemistry on Biological Activities

The spatial orientation of the hydroxyl group at the C-20 position, which distinguishes between the 20(R) and 20(S) epimers, is a critical determinant of the biological activity of protopanaxadiol (B1677965). nih.gov This stereochemical difference directly impacts how the molecule interacts with biological targets, primarily through the formation of hydrogen bonds and hydrophobic interactions. nih.gov

Molecular docking studies have shown that the C-20 hydroxyl group's stereostructure significantly influences the hydrogen bonding network. nih.govnih.govkoreascience.kr For instance, in the context of estrogenic activity, 20(R)-ginsenosides can form a hydrogen bond with the amino acid residue His524 in the human estrogen receptor α ligand-binding domain (hERα-LBD), an interaction not observed with 20(S)-ginsenosides. nih.gov This difference in hydrogen bonding contributes to the varying affinities and agonistic potencies of the stereoisomers. nih.govnih.govkoreascience.kr

Furthermore, the stereochemistry at C-20 can have a stereospecific effect on the immune response. Research has indicated that ginsenoside 20(R)-Rg3 exhibits more potent adjuvant activity in stimulating the immune response compared to its 20(S) counterpart. nih.gov Conversely, in studies related to neuroprotection, 20(R)-Rg2 demonstrated a stronger effect in improving the vitality of cortical neuron cells against oxygen-glucose deprivation/reperfusion-induced injury than 20(S)-Rg2. nih.gov These findings underscore the profound influence of C-20 stereochemistry on the specific biological outcomes of PPD derivatives.

Impact of Functional Groups and Moiety Modifications (e.g., C-3, C-12, C-25 hydroxyls)

The presence and modification of functional groups, particularly hydroxyl groups at various positions on the dammarane (B1241002) skeleton, play a crucial role in modulating the biological efficacy of 20(R)-protopanaxadiol derivatives.

The hydroxyl group at the C-3 position is vital for certain biological interactions. In studies involving the human estrogen receptor α (hERα), the C-3 hydroxyl group is situated in the active site of the ligand-binding domain and establishes a key hydrogen bond with Glu353. nih.gov The glycosylation at this C-3 hydroxyl can also influence activity. For example, specific uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) can glycosylate the C-3 hydroxyl of 20(R)-PPD to form 20(R)-Rh2. nih.gov

The hydroxylation at the C-6 position, which differentiates protopanaxatriol (B1242838) (PPT) from protopanaxadiol (PPD), has a notable negative impact on certain activities. nih.govnih.gov The presence of a hydroxyl group at C-6 in PPT introduces steric hindrance, which can significantly reduce the binding potency to receptors like hERα compared to PPD. nih.gov This steric hindrance also appears to affect the catalytic activity of enzymes, as some UGTs that can catalyze the C-3 hydroxyl of 20(R)-PPD are unable to do so with 20(R)-PPT, which is essentially a C-6 hydroxylated version of 20(R)-PPD. nih.gov In terms of antiproliferative activity, PPD has been shown to exert a stronger effect than PPT, suggesting that hydroxylation at C-6 diminishes this potential. nih.gov

Modifications at other positions, such as the C-12 and C-25 hydroxyls, also influence bioactivity. For instance, a novel ginsenoside, 20(S)-25-methoxyl-dammarane-3β,12β,20-triol (25-OCH3-PPD), demonstrated significantly greater cytotoxicity against various human cancer cell lines compared to 20(S)-PPD. researchgate.net This suggests that the introduction of a methoxy (B1213986) group at the C-25 position enhances anticancer activity. researchgate.net Further SAR studies have suggested that future structural modifications should focus on the C-3 position while retaining the hydroxyl group at C-12 to potentially enhance antiproliferative effects. nih.gov

Correlation between Dammarane Type and Biological Efficacy

Ginsenosides (B1230088), the active components of ginseng, are primarily classified into two main dammarane-type structures: protopanaxadiol (PPD) and protopanaxatriol (PPT). nih.govresearchgate.net This classification is based on the absence or presence of a hydroxyl group at the C-6 position of the steroidal skeleton. nih.govnih.gov This fundamental structural difference is a key determinant of the pharmacological profile and biological efficacy of the resulting ginsenosides. nih.gov

The PPD-type ginsenosides, which include compounds like Rb1, Rb2, Rc, Rd, Rg3, and Rh2, lack a hydroxyl group at the C-6 position. nih.govnih.gov In contrast, the PPT-type ginsenosides, such as Re, Rf, Rg1, and Rg2, possess a hydroxyl group at this position. nih.gov This structural variation leads to differences in their biological activities. For instance, PPD-type ginsenosides have been reported to exhibit more potent antioxidant activity compared to PPT-type ginsenosides. researchgate.net

The nature of the aglycone (the non-sugar part) also dictates the metabolic pathways of these compounds. PPD-type ginsenosides like Rb1 are metabolized in a stepwise manner to produce compounds such as Rd, F2, and ultimately 20(S)-PPD. nih.gov Similarly, PPT-type ginsenosides like Rg1 are hydrolyzed to form compounds such as Rh1 and eventually 20(S)-PPT. nih.gov These metabolic transformations are crucial as the deglycosylated metabolites often exhibit enhanced biological activity.

Stereoisomer-Specific Bioactivity Profiles (20(R) vs. 20(S))

The stereoisomeric configuration at the C-20 position, leading to the 20(R) and 20(S) forms of protopanaxadiol, results in distinct bioactivity profiles. nih.gov While most naturally occurring ginsenosides are of the 20(S) type, the less abundant 20(R) isomers often exhibit unique and sometimes more potent biological responses. nih.gov

One of the well-documented examples of stereoisomer-specific activity is in the modulation of the immune system. Studies have shown that 20(R)-Rg3 possesses more potent adjuvant activity than its 20(S) counterpart. nih.gov Conversely, in the context of neuroprotection, 20(R)-Rg2 was found to be more effective at improving cortical neuron cell vitality after oxygen-glucose deprivation/reperfusion-induced injury than 20(S)-Rg2. nih.gov

In terms of their interaction with the human estrogen receptor α (hERα), the 20(S)-ginsenosides tend to exhibit higher binding affinities. nih.gov This is attributed to an increase in the number of hydrophobic contacts compared to their 20(R) counterparts. nih.gov Molecular docking simulations have further elucidated these differences, showing that 20(R)-ginsenosides can form a specific hydrogen bond with His524 in the receptor's ligand-binding domain, a bond that is not formed by the 20(S)-isomers. nih.gov

The cytotoxicity of these stereoisomers can also differ. For example, a novel derivative, 20(S)-25-methoxyl-dammarane-3β,12β,20-triol (25-OCH3-PPD), showed significantly greater cytotoxicity against a range of human cancer cell lines—5 to 15 times more cytotoxic than 20(S)-PPD. researchgate.net While this particular finding relates to a 20(S) derivative, it highlights how stereochemistry, in combination with other structural modifications, dictates the ultimate biological effect.

The following table summarizes the comparative bioactivities of 20(R) and 20(S) isomers based on available research findings.

| Biological Activity | 20(R) Isomer | 20(S) Isomer | Reference |

| Immune Response Adjuvant Activity | More potent (e.g., 20(R)-Rg3) | Less potent | nih.gov |

| Neuroprotection (Cortical Neuron Vitality) | Stronger effect (e.g., 20(R)-Rg2) | Weaker effect | nih.gov |

| Binding Affinity to hERα | Lower affinity | Higher affinity | nih.gov |

| Hydrogen Bonding with His524 in hERα | Forms hydrogen bond | Does not form hydrogen bond | nih.gov |

Modulation of Cellular Processes by this compound

This compound (PPD), a primary metabolite of dammarane-type ginsenosides, exerts significant influence over a variety of fundamental cellular processes. Its biological activities are multifaceted, impacting cell survival, growth, and death through intricate molecular mechanisms. Research has demonstrated that PPD can directly modulate pathways involved in cell proliferation, cell cycle progression, programmed cell death (apoptosis), cellular recycling (autophagy), blood vessel formation (angiogenesis), and the management of cellular stress. These modulatory effects form the basis of its investigated therapeutic potential, particularly in the context of cancer biology. The following sections detail the specific molecular and cellular mechanisms through which PPD mediates these effects.

Cell Proliferation Inhibition

This compound has been consistently shown to inhibit the proliferation of various cancer cell lines. This anti-proliferative activity is a cornerstone of its potential as an anticancer agent. Studies have demonstrated that PPD effectively suppresses the growth of human cancer cells both in vitro and in vivo. spandidos-publications.comnih.gov The mechanism involves targeting multiple cancer-related signaling pathways, leading to a reduction in cell viability. spandidos-publications.comnih.gov

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the cell line and the duration of exposure. For instance, in human hepatoblastoma HepG2 cells, the IC50 values were recorded as 81.35 µM, 73.5 µM, and 48.79 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov In human breast cancer MCF-7 cells, the IC50 value was 33.3 µM after 24 hours. waocp.org Similarly, PPD demonstrated potent anti-proliferative effects against human lung adenocarcinoma A549 cells, acute myeloid leukemia (AML) cells, and non-small cell lung cancer NCI-H1299 cells. nih.govnih.govmdpi.com The compound has shown stronger inhibitory effects on cancer cells compared to their normal counterparts, suggesting a degree of selectivity. mdpi.com

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Reference |

|---|---|---|---|---|

| HCT116 | Colon Cancer | Data not specified, but potent inhibition observed at 10-30 µM | 48 and 72 | spandidos-publications.comnih.gov |

| HepG2 | Hepatoblastoma | 48.79 µM | 72 | nih.gov |

| MCF-7 | Breast Cancer | 33.3 µM | 24 | waocp.org |

| A549 | Lung Adenocarcinoma | Potent activity demonstrated | Not specified | nih.gov |

| AML Cell Lines (MOLM-13, MV4-11, etc.) | Acute Myeloid Leukemia | ~20-40 µM | 48 | nih.gov |

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

A key mechanism contributing to the anti-proliferative effects of this compound is its ability to halt the cell division cycle. Numerous studies have reported that PPD induces cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell types. spandidos-publications.comnih.gov This arrest prevents cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby blocking their replication.

In human colon cancer HCT116 cells, treatment with PPD led to a dose-dependent accumulation of cells in the G1 phase. nih.gov Similarly, in human lung adenocarcinoma A549 cells, PPD treatment increased the proportion of cells in the G0/G1 phase while decreasing the percentage of cells in the S and G2/M phases. nih.gov Research on HepG2 cells has shown that this G0/G1 phase arrest can be significantly enhanced under fasting-mimicking conditions, which was associated with a decrease in the expression of Cyclin D1, a key regulator of the G1/S transition. researchgate.net This ability to interfere with the cell cycle machinery underscores PPD's role in controlling cancer cell proliferation. spandidos-publications.comnih.gov

Table 2: Effect of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HCT116 | Colon Cancer | Dose-dependent cell accumulation in the G1/S phase | nih.gov |

| A549 | Lung Adenocarcinoma | Increased proportion of cells in the G0/G1 phase | nih.gov |

| HepG2 | Hepatoblastoma | Induction of G0/G1 phase arrest, enhanced by fasting conditions | researchgate.net |

| Neural Stem Cells | N/A (Non-cancerous) | Increased proportion of cells in G0/G1 and G2/M phases | nih.gov |

Apoptosis Induction (e.g., via intrinsic/mitochondrial pathway, cleaved caspase-3)

Beyond halting proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. nih.govnih.govmdpi.com This is a critical mechanism for eliminating malignant cells. The primary pathway implicated in PPD-induced apoptosis is the intrinsic, or mitochondrial, pathway. nih.govnih.govfrontiersin.org

This process is initiated by a loss of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c and the second mitochondria-derived activator of caspase (Smac) from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3. waocp.orgnih.govnih.gov Activated (cleaved) caspase-3 is a central mediator of apoptosis, responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. nih.govnih.gov

The process is also regulated by the Bcl-2 family of proteins. PPD has been shown to upregulate the expression of pro-apoptotic members like Bax and downregulate anti-apoptotic members such as Bcl-2, Bcl-XL, and MCL-1, thereby tilting the cellular balance in favor of apoptosis. nih.govwaocp.orgnih.govfrontiersin.org The critical role of caspases is confirmed by experiments where pan-caspase inhibitors, such as z-VAD-fmk, were able to block or attenuate PPD-induced apoptosis. waocp.orgnih.gov

Autophagy Modulation

The role of this compound in autophagy—a cellular process of self-degradation and recycling of components—is complex and appears to be context-dependent. Autophagy can either promote cell survival or contribute to cell death. Research indicates that PPD can modulate this process in both directions.

In some contexts, PPD induces autophagy, which contributes to its biological effects. For example, in neural stem cells, PPD was found to promote the transition from proliferation to differentiation by inducing autophagy. nih.gov In human melanoma cells, a PPD derivative was shown to suppress growth by inducing both autophagic cell death and apoptosis. nih.gov

Conversely, other studies have shown that PPD can trigger cell death by impairing the autophagic process. In human gastric cancer cells, PPD was found to block the autophagic flux, leading to the accumulation of autophagosomes and eventual cell death. sigmaaldrich.com This blockade was associated with lysosomal dysfunction and mitochondrial damage. sigmaaldrich.com In retinal pigment epithelial cells exposed to chloroquine-induced toxicity, PPD provided protection by modulating the interplay between autophagy and apoptosis, specifically by affecting the interaction between the key regulatory proteins Beclin-1 and Bcl-2. plos.orgresearchgate.net This suggests that PPD does not simply switch autophagy on or off, but rather modulates the delicate balance between cellular degradation and survival pathways.

Angiogenesis Inhibition (e.g., proliferative activity of HUVECs)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The effect of this compound on angiogenesis is notably concentration-dependent.

At higher concentrations, PPD exhibits anti-angiogenic properties. It has been shown to inhibit the proliferative activity of Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying angiogenesis, in a dose-dependent manner. nih.gov High concentrations of PPD also induce apoptosis in HUVECs, further contributing to its anti-angiogenic potential. nih.gov This inhibition of endothelial cell growth and survival can disrupt the formation of the new blood vessels that tumors require to thrive.

In contrast, at low concentrations, PPD has been observed to have the opposite effect, promoting angiogenesis. nih.gov Studies have shown that low-dose PPD can stimulate HUVEC proliferation, tube formation, and the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.govmdpi.com This pro-angiogenic effect at lower concentrations has been linked to the activation of signaling pathways such as PI3K/Akt/mTOR and Raf/MEK/ERK, and has been shown to be beneficial in the context of wound healing in diabetic models. nih.govmdpi.com This dual functionality highlights the importance of concentration in determining the ultimate biological outcome of PPD treatment on vascular endothelial cells.

Regulation of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and contribute to various pathologies. This compound has demonstrated significant antioxidant properties, helping to regulate and mitigate oxidative stress. researchgate.net

PPD exerts its antioxidant effects by reducing the accumulation of ROS and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov Concurrently, it can enhance the cell's endogenous antioxidant defense system by increasing the activity and expression of enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govspandidos-publications.com The neuroprotective effects of PPD, for instance, are partly attributed to its ability to suppress glutamate-induced ROS accumulation and subsequent mitochondrial damage and apoptosis. spandidos-publications.com The molecular mechanisms underlying these antioxidant effects may involve the modulation of key signaling pathways, such as the SIRT1/PGC-1α and PI3K/Akt pathways, which play roles in mitochondrial function and cellular stress responses. researchgate.netnih.govmdpi.com

Preclinical Pharmacological Activities of 20 R Protopanaxadiol in Research Models

Anticancer Efficacy in In Vitro Models

Inhibition of Various Cancer Cell Lines

20(R)-Protopanaxadiol has demonstrated notable anticancer activity across a wide spectrum of cancer cell lines in laboratory settings. alfachemic.comnih.gov Research indicates its potential in managing various cancers, including those affecting the lung, prostate, breast, and liver. alfachemic.com

The compound has been shown to inhibit the proliferation of human non-small cell lung cancer NCI-H1299 cells and induce their apoptosis, or programmed cell death. nih.gov In these cells, the 50% cytotoxic concentration (CC50) of PPD after 48 hours was determined to be 72.97 μM. nih.gov Furthermore, studies have explored its effects on other lung cancer cell lines like A549.

In the context of leukemia, 20(R)-PPD has been found to effectively inhibit the proliferation of acute myeloid leukemia (AML) cells and trigger their apoptosis. koreascience.kr This has been observed in both established AML cell lines and samples from patients. koreascience.kr The compound has also shown efficacy against other leukemia cell lines such as K562, L1210, and P388.

Research has also highlighted the inhibitory effects of PPD on human colon cancer HCT116 cells. researchgate.net Additionally, its anticancer potential has been investigated in ovarian cancer (SKOV3), skin cancer (SK-Mel-2), and liver cancer (HepG2) cell lines. nih.govnih.gov

| Cell Line | Cancer Type | Key Findings |

| MT-4 | Adult T-cell leukemia/lymphoma | Inhibits proliferation. |

| A549 | Lung Cancer | Inhibits proliferation. researchgate.net |

| SKOV3 | Ovarian Cancer | Demonstrates cytotoxic effects. |

| SK-Mel-2 | Skin Cancer | Inhibits growth. |

| P388 | Leukemia | Shows cytotoxic activity. |

| L1210 | Leukemia | Inhibits cell growth. |

| K562 | Chronic Myelogenous Leukemia | Inhibits proliferation. |

| HCT116 | Colon Cancer | Inhibits tumor growth and induces necrosis. researchgate.net |

| NCI-H1299 | Non-Small Cell Lung Cancer | Inhibits proliferation and induces apoptosis. nih.gov |

| HepG2 | Liver Cancer | Inhibits viability in a dose- and time-dependent manner. nih.govnih.gov |

| AML cells | Acute Myeloid Leukemia | Inhibits proliferation and induces apoptosis. koreascience.kr |

Comparative Antitumor Potency with Precursors

Studies comparing the anticancer activity of this compound to its precursor ginsenosides (B1230088), such as Rg3 and Rh2, have shown that PPD often exhibits stronger pharmacological effects. nih.gov This is attributed to its nature as the final aglycone metabolite, which can be more readily absorbed and utilized by the body. nih.govnih.gov

In studies on NCI-H1299 lung cancer cells, PPD demonstrated a significantly higher inhibition rate compared to Rg3. nih.gov Similarly, research on various cancer cell lines has indicated that PPD is one of the most potent anticancer compounds among the ginsenosides. nih.gov The deglycosylation of ginsenosides to form PPD appears to be a crucial step in enhancing their antitumor properties. nih.gov

Anticancer Efficacy in In Vivo Preclinical Models

The anticancer effects of this compound observed in cell cultures have been further validated in animal models. In xenograft models, where human cancer cells are implanted into immunodeficient mice, PPD has shown significant tumor growth inhibition.

For instance, in a xenograft model using human colon cancer HCT116 cells, PPD treatment led to a significant reduction in tumor growth and induced noticeable necrosis within the tumors. researchgate.net Similarly, in a castration-resistant prostate cancer C4-2 xenograft model, PPD treatment effectively suppressed tumor growth. mdpi.com Another study on H22-tumor-bearing mice, a model for hepatocellular carcinoma, demonstrated that PPD had a dose-dependent inhibitory effect on tumor growth. nih.gov Combining PPD treatment with intermittent fasting further enhanced this antitumor effect without causing obvious side effects. nih.gov

Furthermore, in a xenograft model of human endometrial cancer, subcutaneous injection of PPD resulted in significant tumor growth inhibition. nih.gov In a model of Lewis lung carcinoma, while PPD alone did not show significant antitumor activity, it synergistically enhanced the antitumor effects of the chemotherapy drug cyclophosphamide. semanticscholar.org

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. alfachemic.commdpi.com It has been shown to suppress the production of inflammatory mediators. nih.gov For example, in immobilized mice, PPD potently suppressed stress-induced increases in serum levels of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov

Antioxidant Effects

This compound exhibits antioxidant activity, which plays a role in protecting cells from damage caused by oxidative stress. alfachemic.commdpi.com Oxidative stress is implicated in the development of various chronic diseases.

In studies using PC12 cells, a model for neuronal cells, PPD demonstrated neuroprotective effects by increasing antioxidant activity and scavenging reactive oxygen species (ROS). nih.govnih.gov This antioxidant action contributed to the protection of mitochondria, the powerhouses of the cell, from glutamate-induced damage. nih.govnih.govresearchgate.net By mitigating oxidative stress, PPD helps maintain cellular health and function. alfachemic.com

Antibacterial Activities

In addition to its other pharmacological activities, this compound has been found to possess antibacterial properties. Notably, it has shown potent inhibitory effects against the growth of Helicobacter pylori. alfachemic.com H. pylori is a bacterium that can colonize the stomach and is a major cause of gastritis, peptic ulcers, and an increased risk of stomach cancer. The ability of PPD to inhibit this bacterium suggests a potential role in managing H. pylori-related gastrointestinal conditions.

Antiviral Activities (e.g., HSV)

While research into the direct antiviral properties of this compound (PPD) is ongoing, studies have investigated the effects of related ginsenoside metabolites on Herpes Simplex Virus (HSV). For instance, 20(S)-Rg3, a structurally similar ginsenoside, has demonstrated significant inhibitory effects against both HSV-1 and HSV-2. nih.gov In one study, 20(S)-Rg3 showed an IC50 of approximately 35 μM against both viral types. nih.gov It was also noted that the metabolite 20(S)-protopanaxadiol, which differs from 20(S)-Rg3 only by the absence of a disaccharide, resulted in greater cell death than the virus alone when combined with the virus at non-toxic levels. nih.gov This suggests a potential area for further investigation into the specific antiviral mechanisms of PPD isomers. Other research has highlighted that ginsenoside Rb1 can inhibit nerve cell apoptosis induced by HSV-1 infections. nih.gov The search for new antiviral compounds is driven by the need for drugs with different modes of action and lower toxicity compared to existing treatments like acyclovir, especially considering the emergence of drug resistance. nih.govsemanticscholar.org

Table 1: Antiviral Activity of Related Ginsenosides against HSV

| Compound | Virus Strain | IC50 | Key Findings | Reference |

| 20(S)-Rg3 | HSV-1, HSV-2 | ~35 μM | Significant inhibition of both HSV-1 and HSV-2. | nih.gov |

| 20(S)-Protopanaxadiol | HSV-1 | Not specified | Increased cell death when combined with the virus. | nih.gov |

| Ginsenoside Rb1 | HSV-1 | Not specified | Inhibited nerve cell apoptosis caused by HSV-1. | nih.gov |

Neuroprotective Effects (e.g., against glutamate-induced mitochondrial dysfunction, cerebral ischemic injury)

This compound has shown notable neuroprotective properties in various preclinical models. Studies have demonstrated its ability to protect against glutamate-induced excitotoxicity, a key mechanism in neuronal damage. In PC12 cells, 20(S)-PPD, a stereoisomer of 20(R)-PPD, was found to suppress apoptosis and protect against mitochondrial damage induced by glutamate. nih.govnih.gov This protection involves the inhibition of morphological changes in mitochondria and the scavenging of reactive oxygen species (ROS). nih.govnih.gov Treatment with PPD led to improved mitochondrial membrane potential and increased mitochondrial mass in glutamate-exposed cells. nih.govnih.gov

Furthermore, in a mouse model of focal cerebral ischemia, 20(S)-PPD demonstrated significant neuroprotective effects. ubc.ca Administration of PPD reduced infarct area, decreased mortality, and facilitated sensorimotor functional recovery in the period following the ischemic event. ubc.ca The compound was also found to protect cultured cortical neurons from NMDA-induced excitotoxicity. ubc.ca These findings suggest that PPD may hold therapeutic potential for conditions involving ischemic brain injury. ubc.ca The underlying mechanisms appear to involve the modulation of stress-related kinases and the upregulation of pAKT in neurons. ubc.ca

Table 2: Neuroprotective Effects of 20(S)-Protopanaxadiol

| Model | Key Findings | Reference |

| Glutamate-treated PC12 cells | Suppressed apoptosis, inhibited mitochondrial damage, scavenged ROS, improved mitochondrial membrane potential. | nih.govnih.gov |

| Mouse model of focal cerebral ischemia | Reduced infarct area, decreased mortality, improved sensorimotor function, protected neurons from NMDA-induced excitotoxicity. | ubc.ca |

| MPTP-induced Parkinson's disease mouse model | Alleviated behavioral deficits, protected against dopaminergic neuron injury and mitochondrial dysfunction. | nih.gov |

Anti-fatigue and Anti-stress Activities (e.g., in animal models)

Research in animal models has indicated that this compound and its related compounds possess anti-fatigue and anti-stress properties. In studies involving mice subjected to immobilization stress, 20(S)-PPD was found to exhibit anxiolytic-like effects. jst.go.jp This was demonstrated by its ability to attenuate the decrease in open-arm time and open-arm entries in an elevated plus-maze test, effects that were comparable to the anxiolytic agent buspirone. jst.go.jp

In the context of anti-fatigue effects, studies using weight-loaded swimming tests in mice have shown that while the aglycone 20(S)-protopanaxatriol (PPT) significantly increased swimming time, 20(S)-PPD did not produce a significant change on its own. nih.gov However, a 10 mg/kg dose of PPD did inhibit the stress-induced increase in corticosterone, lactate (B86563), lactate dehydrogenase (LDH), and creatinine (B1669602) levels, and prevented the reduction in glucose levels. nih.gov This suggests that while PPD may not directly enhance physical endurance in this specific test, it does mitigate some of the physiological markers of fatigue and stress. Further research has pointed to the potential of PPD to alleviate depressive-like behaviors in rodent models of chronic stress. researchgate.netnih.gov

Table 3: Anti-fatigue and Anti-stress Effects of 20(S)-Protopanaxadiol in Mice

| Test Model | Key Findings | Reference |

| Immobilization stress | Exhibited significant anxiolytic-like effects, comparable to buspirone. | jst.go.jp |

| Weight-loaded swimming test | Did not significantly increase swimming time but inhibited increases in corticosterone, lactate, LDH, and creatinine, and prevented glucose reduction at 10 mg/kg. | nih.gov |

| Chronic unpredictable mild stress | Ameliorated depressive-like behaviors. | researchgate.net |

Modulation of Lipid Metabolism (e.g., hyperlipidemia, bile acid metabolism)

This compound has been shown to influence lipid metabolism, particularly in the context of hyperlipidemia. In a study on high-fat diet-induced hyperlipidemic rats, supplementation with 20(S)-PPD partially alleviated hyperlipidemia by reducing LDL-C levels. nih.govnih.gov While it did not significantly affect the increased body weight in this model, it did modulate the gut microbiota composition, which can have downstream effects on metabolism. nih.govnih.gov Specifically, PPD treatment led to an increase in the abundance of Akkermansia and Bacteroides. nih.govnih.gov

Furthermore, PPD, along with other ginsenosides, was found to improve the enterohepatic circulation of bile acids through the FXR/CYP7A1 pathway. nih.govnih.gov This resulted in reduced hepatic and serum total bile acids and a shift in the bile acid pool composition, with a decrease in primary/unconjugated bile acids and an increase in conjugated bile acids. nih.govnih.gov In another study using ob/ob mice, (20R)-Panaxadiol was observed to improve glucose and lipid metabolism, reducing serum levels of triglycerides, total cholesterol, and LDL. nih.gov These findings suggest that PPD may exert its metabolic effects in part by modulating gut microbiota and bile acid metabolism. nih.govnih.govnih.gov

Table 4: Effects of Protopanaxadiol (B1677965) on Lipid and Bile Acid Metabolism

| Model | Key Findings | Reference |

| High-fat diet-induced hyperlipidemic rats | Reduced LDL-C levels; increased abundance of Akkermansia and Bacteroides in gut microbiota; improved bile acid enterohepatic circulation. | nih.govnih.gov |

| ob/ob mice | Improved glucose and lipid metabolism; reduced serum triglycerides, total cholesterol, and LDL. | nih.gov |

Immunomodulatory Role (e.g., on monocytes and macrophages)

This compound and its derivatives have demonstrated immunomodulatory effects, particularly on innate immune cells like monocytes and macrophages. nih.gov Studies on 20S-dihydroprotopanaxadiol (2H-PPD), a derivative of protopanaxadiol, have shown that it can boost the innate immune responses of these cells. nih.govresearchgate.net Specifically, 2H-PPD was found to enhance the phagocytic uptake of fluorescein (B123965) isothiocyanate-dextran in macrophages and increase the generation of reactive oxygen species in RAW264.7 cells. nih.govresearchgate.net

Moreover, 2H-PPD has been observed to upregulate the surface levels of costimulatory molecules such as CD80 and CD86. researchgate.net It also boosted cell-cell aggregation induced by CD29 and CD43 antibodies in U937 cells, while not affecting cell-extracellular matrix adhesion. nih.gov These findings suggest that PPD derivatives have the potential to upregulate the functional role of macrophages and monocytes in the innate immune system. nih.gov Other research has also highlighted the immune-boosting and anti-inflammatory effects of PPD-enriched rice seed extracts in cell models. mdpi.com

Table 5: Immunomodulatory Effects of 20S-dihydroprotopanaxadiol (2H-PPD)

| Cell Line | Key Findings | Reference |

| RAW264.7 macrophages | Enhanced phagocytic uptake; increased generation of reactive oxygen species; upregulated surface levels of CD80 and CD86. | nih.govresearchgate.net |

| U937 monocytes | Boosted cell-cell aggregation induced by CD29 and CD43 antibodies. | nih.gov |

Metabolism and Pharmacokinetics of 20 R Protopanaxadiol in Preclinical Models

Absorption and Distribution Profiles

Following oral administration in preclinical models, 20(S)-Protopanaxadiol is readily absorbed. nih.gov Studies in rats and dogs have systematically investigated its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govpharmrxiv.de

Once absorbed, 20(S)-PPD exhibits a high plasma protein binding rate. In rats, at concentrations of 200, 500, and 1,000 ng/mL, the plasma protein binding rate was consistently high, at 97.56% ± 1.48%, 97.95% ± 1.90%, and 98.56% ± 0.82%, respectively. nih.gov This indicates that a significant portion of the compound exists in a protein-bound state in the bloodstream after absorption. nih.gov

Tissue distribution studies in rats administered with 20(S)-PPD have shown that the compound is distributed to various tissues. nih.govnih.gov Relatively high concentrations have been observed in the intestinal contents, heart, pancreas, and abdominal smooth muscle within the first two hours of administration. nih.gov However, the compound is eliminated rapidly from these tissues, with minimal accumulation observed over time. nih.govnih.gov

Metabolic Pathways

Preclinical evidence suggests that 20(S)-Protopanaxadiol undergoes extensive metabolism in the body. nih.govpharmrxiv.de The primary metabolic pathways appear to involve Phase I reactions. researchgate.net One of the key metabolic transformations is hydroxylation, with multiple hydroxylated metabolites being identified. nih.govresearchgate.net Additionally, studies suggest the possibility of structural transformation, including configurational conversion. nih.govpharmrxiv.de While Phase I metabolism is prominent, Phase II conjugated metabolites have not been detected in some studies. nih.gov

The metabolic cascade for protopanaxadiol-type saponins (B1172615) involves a stepwise deglycosylation process. For instance, ginsenosides (B1230088) like Rb1 and Rd are first metabolized to intermediate metabolites such as Compound K (CK) and Rh2, ultimately yielding 20(S)-PPD as the terminal metabolite. researchgate.net Similarly, after oral administration of ginsenoside Rg3, it is first metabolized to Rh2 and then to PPD. researchgate.net

Role of Gut Microbiota in Biotransformation

The gut microbiota plays a pivotal role in the biotransformation of protopanaxadiol-type ginsenosides. nih.govnih.govbohrium.comfrontiersin.org These larger glycosylated ginsenosides are poorly absorbed in the gastrointestinal tract. researchgate.net Intestinal bacteria, however, produce enzymes like β-glucosidase that can hydrolyze the sugar moieties from the ginsenoside structure. bohrium.com This deglycosylation process leads to the formation of less polar and more readily absorbable aglycones, including 20(R)-PPD and 20(S)-PPD. nih.govnih.govbohrium.com

For example, ginsenoside Rb1 can be metabolized by gut microbiota to ginsenoside Rd, then to ginsenoside F2, and finally to Compound K, which is a direct precursor to 20(S)-PPD. nih.gov Similarly, ginsenoside Rg3 is metabolized to protopanaxadiol (B1677965) through ginsenoside Rh2 by the action of gut microbiota. researchgate.net The biotransformation pathway for the 20(R) epimer involves the conversion of 20(R)-Rg3 to 20(R)-Rh2, which is then further metabolized to 20(R)-PPD. nih.gov The activity of these gut microbes can therefore significantly influence the bioavailability of PPD. nih.govnih.gov

Species differences in gut microbiota composition can lead to variations in the metabolic rates of ginsenosides. bohrium.com For instance, the activity of β-glucosidase and the metabolic rates of parent ginsenosides have been found to be significantly higher in the gut microbiota of rabbits compared to rats and humans. bohrium.com

Identification of Metabolites

A number of metabolites of 20(S)-Protopanaxadiol have been identified in preclinical and clinical studies. In a human study, a total of 40 metabolites were identified in plasma and urine following oral administration. researchgate.net The majority of these were hydroxylated metabolites, indicating that Phase I hepatic metabolism is the primary route of transformation. researchgate.net The main metabolites were found to be in a 20,24-oxide form with multiple hydroxylation sites. researchgate.net Two specific metabolites identified through NMR analysis were (20S,24S)-epoxydammarane-12,23,25-triol-3-one and (20S,24S)-epoxydammarane-3,12,23,25-tetrol. researchgate.net

In studies with rats, metabolic experiments have also revealed extensive metabolism of the parent drug. nih.gov These studies have identified metabolites resulting from one conformational conversion and three hydroxylation reactions. nih.gov All identified metabolites showed higher polarity than the parent 20(S)-PPD compound. nih.gov

Bioavailability Considerations in Preclinical Settings

The oral bioavailability of 20(S)-Protopanaxadiol in its pure form is generally low in preclinical models. nih.govtandfonline.comsci-hub.se In rats, the average absolute bioavailability has been reported to be 28.5%, while in dogs, it is even lower at 11.0%. nih.govnih.gov This low bioavailability is not necessarily due to poor absorption, as studies with radiolabeled 20(S)-PPD suggest that a significant portion is absorbed. nih.gov Instead, it is largely attributed to extensive first-pass metabolism. nih.govpharmrxiv.de

To address the issue of low bioavailability, various formulation strategies have been explored. One promising approach is the use of nanosuspensions. A study utilizing a precipitation-combined ultrasonication technique to prepare 20(S)-PPD nanosuspensions demonstrated a significant increase in oral bioavailability. tandfonline.comsci-hub.se The administration of these nanosuspensions resulted in an absolute oral bioavailability of 66% in rats, which is a substantial improvement over the free drug. tandfonline.comsci-hub.se

Advanced Analytical Methodologies in 20 R Protopanaxadiol Research

Chromatographic Techniques (e.g., HPLC, UPLC-ESI-MS, LC-MS/MS)

Chromatographic methods are indispensable for the separation, identification, and quantification of 20(R)-PPD in complex matrices such as biological fluids and herbal extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a foundational technique. For enhanced sensitivity and specificity, particularly in pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net When combined with Electrospray Ionization Mass Spectrometry (ESI-MS), UPLC-ESI-MS/MS becomes a powerful tool for structural confirmation and quantification at very low concentrations. researchgate.net

Research has focused on developing rapid and sensitive LC-MS/MS methods for quantifying protopanaxadiol (B1677965) epimers in plasma and various tissues. nih.gov These methods often involve liquid-liquid extraction for sample cleanup, followed by separation on a C18 column. nih.gov Detection is typically achieved using multiple reaction monitoring (MRM) in positive ion mode, which ensures high selectivity and accuracy. nih.gov A "programmed injection" technique has been shown to significantly shorten analysis time, enhancing throughput in research settings. nih.gov

Table 1: Example Parameters for LC-MS/MS Analysis of Protopanaxadiol

| Parameter | Description | Source |

|---|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |

| Stationary Phase | Zorbax Extend C18 analytical column | nih.gov |

| Mobile Phase | Methanol-acetonitrile-10mM ammonium (B1175870) acetate (B1210297) (47.5:47.5:5, v/v/v) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Ginsenoside Rh2 | nih.gov |

| Lower Limit of Quantification (LLOQ) | Achievable down to 0.1-2.5 ng/mL in plasma | nih.govnih.gov |

Spectroscopic Techniques (e.g., 13C NMR, 1H NMR, X-ray Single-Crystal Diffraction, FTIR, NMR)

Spectroscopic techniques are vital for the unambiguous structural elucidation of 20(R)-PPD. Nuclear Magnetic Resonance (NMR) spectroscopy, including Proton (¹H) NMR and Carbon-13 (¹³C) NMR, provides detailed information about the carbon-hydrogen framework of the molecule. nih.govnih.gov Chemical shifts and coupling constants from NMR spectra help to confirm the connectivity of atoms and the stereochemistry at chiral centers, which is critical in distinguishing between the 20(R) and 20(S) epimers.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and alkyl (C-H) groups, by measuring the absorption of infrared radiation. nih.gov

X-ray Single-Crystal Diffraction is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. protoxrd.comresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's absolute configuration, including the (R) configuration at the C-20 position. protoxrd.com The crystal structure is fundamental for understanding the molecule's physical properties and for computational studies like molecular docking. researchgate.net

Table 2: Application of Spectroscopic Techniques for 20(R)-Protopanaxadiol

| Technique | Information Obtained | Source |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, connectivity, and stereochemistry. | nih.govnih.gov |

| ¹³C NMR | Reveals the number and type of carbon atoms, confirming the carbon skeleton. | nih.govnih.gov |

| FTIR | Identifies characteristic functional groups (e.g., O-H, C-H stretches). | nih.gov |

| X-ray Single-Crystal Diffraction | Determines the precise 3D molecular structure, bond lengths, angles, and absolute stereochemistry. | protoxrd.comresearchgate.net |

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction between 20(R)-PPD and its biological targets at a molecular level. researchgate.netnih.govnih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.gov

Studies have used molecular docking to explore the binding of 20(R)-PPD to various protein targets, such as the glucocorticoid receptor (GR) and the human estrogen receptor α (hERα). nih.govnih.gov These simulations have shown that the stereochemistry at the C-20 position significantly influences binding. For instance, docking results indicate that 20(R)-PPD can form specific hydrogen bond interactions with amino acid residues like His524 in hERα, a bond not observed with its 20(S) counterpart. nih.govkoreascience.kr This results in different binding energies and affinities. nih.gov

Network Pharmacology and Transcriptomics for Mechanism Elucidation

Network pharmacology offers a systems-level approach to unravel the complex mechanisms of action of compounds like 20(R)-PPD. mdpi.comnih.govnih.gov This strategy involves constructing and analyzing biological networks that connect the compound to its potential protein targets and associated disease pathways. mdpi.com The process begins by identifying the putative targets of 20(R)-PPD using databases, followed by the construction of a compound-target-disease network. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then performed to identify the key biological processes and signaling pathways modulated by the compound. nih.gov

Integrating network pharmacology with transcriptomics (the study of the complete set of RNA transcripts) provides experimental validation and deeper mechanistic insights. mdpi.comnih.gov By analyzing the differentially expressed genes (DEGs) in cells or tissues treated with 20(R)-PPD, researchers can identify the actual genes and pathways affected. nih.gov The overlap between the predicted targets from network pharmacology and the observed DEGs from transcriptomics helps to pinpoint the most relevant mechanisms of action, such as the regulation of the PI3K-AKT or AMPK signaling pathways. nih.govnih.gov

Biophysical Characterization Techniques (e.g., Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD))

Biophysical techniques are employed to characterize the solid-state properties of 20(R)-PPD, which is crucial for formulation development and understanding its physical stability. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.netresearchgate.net It is used to determine the melting point, enthalpy of fusion, and to assess the crystallinity of 20(R)-PPD. researchgate.net DSC can also detect polymorphism, where a compound exists in different crystalline forms.

Powder X-ray Diffraction (PXRD) is a complementary technique that provides information about the crystalline structure of a solid material. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline lattice. PXRD is used to distinguish between crystalline and amorphous forms of 20(R)-PPD. researchgate.net For instance, when developing novel delivery systems like solid self-nanoemulsifying drug delivery systems (S-SNEDDS), PXRD can confirm if the crystalline drug has been successfully converted into a more soluble amorphous state within a carrier matrix. researchgate.net

Research on 20 R Protopanaxadiol Based Derivatives and Their Enhanced Bioactivities

Development of More Potent Analogues

A primary goal in the development of 20(R)-PPD derivatives is to enhance their inherent biological activities. By strategically modifying the core structure, scientists have successfully created analogues with significantly increased potency compared to the parent compound. This process often involves establishing a structure-activity relationship (SAR), which helps in understanding how specific chemical modifications influence efficacy.

One area of focus has been the synthesis of acetylated derivatives of protopanaxadiol (B1677965). In a study investigating the antiproliferative effects of nine such analogues, two compounds, in particular, demonstrated substantially more potent activity against various human cancer cell lines than the original PPD. nih.gov These findings indicated that strategic acetylation could be a viable path to more powerful anticancer agents. The same research highlighted key SAR insights; for instance, hydroxylation at the C6 position was found to negatively impact antiproliferative potential. nih.gov

Another successful strategy involves creating amine derivatives to boost potency. While focusing on the 20(S) epimer, research showed that introducing amine groups at the 24-position of the side chain could significantly enhance the activation of AMP-activated protein kinase (AMPK), a key regulator of metabolism. nih.gov This work led to the development of compounds with greatly improved potency and efficacy. For example, compounds designated as 12 and 13 showed the best results, with EC50 values of 1.2 and 0.7 μM, respectively, and efficacy folds of 3.7 and 3.8. nih.gov This demonstrates how targeted modifications can yield analogues with superior bioactivity.

The stereochemistry at the C20 position is also a critical factor in determining potency. Studies comparing the biological activities of different ginsenoside epimers have revealed significant variations. For instance, 20(R)-Rg3 is reported to have a more potent effect on stimulating the immune response than its 20(S) counterpart. plos.org Conversely, 20(S)-Rh2 is a more effective inhibitor of prostate cancer cell proliferation than 20(R)-Rh2. plos.org This stereoselectivity underscores the importance of the three-dimensional arrangement of atoms in the molecule's interaction with its biological targets and is a crucial consideration in designing more potent analogues.

| Compound | Modification Strategy | Observed Enhancement | Reference |

|---|---|---|---|

| Compound 1 & 3 (PPD Derivatives) | Acetyl substitutions | Showed more significant and potent antiproliferative activity compared to PPD. | nih.gov |

| Amine Derivatives (e.g., 12, 13) | Addition of amine groups at the 24-position of 20(S)-PPD | Improved potency (EC50: 0.7-1.2 μM) and efficacy (3.7-3.8 fold) as AMPK activators. | nih.gov |

| 20(R)-Rg3 | Natural epimer of 20(S)-Rg3 | More potent in stimulating the immune response compared to the (S) epimer. | plos.org |

Exploration of Derivatives with Specific Target Affinities

Beyond enhancing general potency, a significant area of research involves designing 20(R)-PPD derivatives that exhibit high affinity and selectivity for specific molecular targets. This approach allows for more precise pharmacological interventions, potentially leading to therapies with fewer off-target effects. Key targets have included nuclear receptors, protein kinases, and neurotransmitter receptors.

Nuclear Receptors: The structural similarity of PPD to steroid hormones has prompted investigations into its interaction with nuclear receptors.

Glucocorticoid Receptor (GR): Research has shown that 20(R)-PPD can act as a selective glucocorticoid receptor modulator. nih.gov It has the ability to repress the transcription of GR target genes associated with inflammation without activating other genes that can lead to adverse effects. nih.gov This dissociation of activities makes 20(R)-PPD a promising candidate for developing safer anti-inflammatory drugs. nih.gov

Estrogen Receptor α (ERα): Both 20(R)-PPD and its (S)-epimer can bind to and act as agonists of the human estrogen receptor α. nih.govkoreascience.kr Molecular modeling studies have revealed that the stereochemistry at the C-20 position is crucial for this interaction. Specifically, 20(R)-ginsenosides can form a hydrogen bond with the amino acid residue His524 in the receptor's ligand-binding domain, an interaction not observed with the 20(S)-epimers. nih.gov

Androgen Receptor (AR): The metabolite 20(S)-aPPD has been found to regio-selectively target the androgen receptor. nih.govoncotarget.com Interestingly, it does not bind to the conventional androgen binding site but appears to interact with the N-terminal or DNA-binding domains of the receptor, thereby inhibiting its function. nih.govoncotarget.com

Vitamin D Receptor (VDR): In combination with calcitriol (B1668218) (the active form of vitamin D), 20(S)-aPPD has been shown to enhance the activation of the VDR. mdpi.com It is suggested that aPPD may function as an allosteric activator, binding to a different site on the receptor to augment the effect of the primary ligand. mdpi.com

Other Targets:

AMP-Activated Protein Kinase (AMPK): As mentioned previously, derivatives of 20(S)-PPD have been specifically synthesized to act as potent activators of the AMPKα2β1γ1 subtype, an enzyme central to cellular energy homeostasis. nih.gov

GABA-A Receptors: The anxiolytic effects of PPD may be mediated through its interaction with γ-aminobutyrateA (GABAA) receptors, a major class of inhibitory neurotransmitter receptors in the brain. selleckchem.com

This targeted approach allows for the fine-tuning of the pharmacological activity of the PPD scaffold, paving the way for the development of novel therapeutics for a range of conditions, from metabolic disorders to cancer and neurological diseases.

| Derivative/Compound | Specific Target | Key Finding | Reference |

|---|---|---|---|

| 20(R)-Protopanaxadiol | Glucocorticoid Receptor (GR) | Acts as a selective modulator, separating gene transrepression from transactivation. | nih.gov |

| This compound | Estrogen Receptor α (ERα) | Forms a specific hydrogen bond with His524, acting as an agonist. | nih.gov |

| 20(S)-aPPD | Androgen Receptor (AR) | Inhibits AR by binding to the N-terminal or DNA-binding domain. | nih.govoncotarget.com |

| 20(S)-aPPD | Vitamin D Receptor (VDR) | May act as an allosteric activator, enhancing VDR activation by calcitriol. | mdpi.com |

| 20(S)-PPD Amine Derivatives | AMP-Activated Protein Kinase (AMPK) | Act as potent and specific activators of the AMPKα2β1γ1 subtype. | nih.gov |

| Protopanaxadiol (PPD) | GABA-A Receptor | Potential interaction may mediate anxiolytic effects. | selleckchem.com |

Future Directions and Research Perspectives for 20 R Protopanaxadiol

Elucidation of Detailed Molecular Mechanisms

A deeper understanding of the molecular pathways modulated by 20(R)-PPD is paramount for its development as a therapeutic agent. Future research should prioritize the precise identification of its direct molecular targets and the downstream signaling cascades it influences. While some studies have pointed to its interaction with receptors like the glucocorticoid and estrogen beta receptors, the full spectrum of its molecular interactions remains largely unknown. wikipedia.org Techniques such as drug affinity responsive target stability (DARTS) and cellular thermal shift assay (CETSA) combined with mass spectrometry can be employed to identify the direct binding proteins of 20(R)-PPD. nih.govresearchgate.net

Furthermore, investigations into its effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, are warranted. researchgate.net Understanding how 20(R)-PPD modulates these pathways can provide insights into its anticancer and other pharmacological effects. researchgate.net Research should also focus on its influence on transcription factors and their regulatory networks, which could explain its broad range of biological activities. nih.gov

Stereoisomer-Specific Research (20(R) vs. 20(S) Comparisons)

The stereochemistry at the C-20 position significantly influences the biological activity of protopanaxadiol (B1677965). nih.gov Comparative studies between the 20(R) and 20(S) epimers are crucial to delineate their distinct pharmacological profiles. For instance, differences in their ability to bind and activate nuclear receptors, such as the human estrogen receptor α (hERα) and the glucocorticoid receptor (GR), have been observed. nih.govnih.gov

Molecular docking and dynamics simulations can provide valuable insights into the structural basis for these differences, including variations in hydrogen bond networks and hydrophobic interactions. nih.govnih.gov For example, 20(R)-ginsenosides have been shown to form a hydrogen bond with His524 in the hERα ligand-binding domain, an interaction not observed with the 20(S) counterparts. nih.gov Conversely, in studies with the glucocorticoid receptor, 20(R)-PPD exhibited more hydrogen bond interactions and a lower binding energy, suggesting a tighter and more stable binding compared to its 20(S) epimer. nih.gov These stereospecific interactions likely contribute to their differential effects on gene transcription and cellular responses. nih.gov Future research should systematically compare the two stereoisomers across a range of biological assays to identify their unique therapeutic potentials.

Novel Biosynthetic and Semisynthetic Strategies for Enhanced Production

The low natural abundance of 20(R)-PPD necessitates the development of efficient and scalable production methods. scienceopen.comkci.go.kr Metabolic engineering of microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli, presents a promising avenue for the de novo biosynthesis of 20(R)-PPD and its derivatives. scienceopen.comkci.go.krnih.govnih.gov This involves the heterologous expression of key enzymes from the ginsenoside biosynthetic pathway, such as dammarenediol-II synthase and protopanaxadiol synthase. nih.gov

Further optimization of these microbial platforms can be achieved by:

Increasing precursor supply: Overexpressing genes in the upstream mevalonate (B85504) pathway to boost the availability of precursors like squalene (B77637) and 2,3-oxidosqualene. nih.gov

Enzyme engineering: Codon optimization and protein engineering to enhance the activity and stability of key biosynthetic enzymes. nih.gov

Pathway balancing: Using tools like CRISPRi to downregulate competing metabolic pathways, such as the ergosterol (B1671047) biosynthesis pathway in yeast, to channel more metabolic flux towards PPD production. nih.gov

Biotransformation: Employing engineered microbes with specific uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) to convert 20(R)-PPD into rare and potentially more active 20(R)-ginsenosides. nih.govresearchgate.net For example, engineered E. coli has been used to produce 20(R)-CK and 20(R)-F1 from 20(R)-PPD. scienceopen.comkci.go.krnih.govresearchgate.net

Semisynthetic approaches, starting from more abundant natural precursors and employing enzymatic or chemical modifications, also warrant further exploration to improve yields and generate novel analogs.

Table 1: Examples of Biosynthetic Strategies for Protopanaxadiol Production

| Organism | Strategy | Key Genes/Enzymes | Product | Yield | Reference |

| Saccharomyces cerevisiae | Metabolic engineering | Dammarenediol-II synthase, Protopanaxadiol synthase, tHMG1, ERG20, ERG9, ERG1 | Protopanaxadiol | 1189 mg/L | nih.gov |

| Saccharomyces cerevisiae | CRISPRi-based metabolic engineering | dCas9, sgRNAs targeting ERG1 and HMGR1 | Protopanaxadiol | Increased production | nih.gov |

| Escherichia coli | Biotransformation | Uridine diphosphate glycosyltransferase (UGT) GT95syn | 20(R)-CK | 0.57 mg/L | scienceopen.comnih.gov |

| Escherichia coli | Biotransformation | UGTs GTK1 and GTC1 | 20(R)-Rh2 | - | nih.govresearchgate.net |

| Escherichia coli | Recreated two-step glycosylation pathway | UGTs GT95syn and GTK1 | 20(R)-F2 | - | nih.govresearchgate.net |

This table is not exhaustive and represents selected examples.

Optimization of Preclinical Efficacy and Selectivity

While 20(R)-PPD has shown promising preclinical activity, further optimization of its efficacy and selectivity is necessary. This can be achieved through the design and synthesis of novel analogs with improved pharmacokinetic and pharmacodynamic properties. nih.gov Structure-activity relationship (SAR) studies can guide the chemical modification of the 20(R)-PPD scaffold to enhance its potency against specific targets and reduce off-target effects. nih.gov

For example, research has shown that 20(R)-PPD can act as a selective glucocorticoid receptor modulator (SEGRM), repressing the transcription of pro-inflammatory genes without activating the transactivation of genes associated with adverse effects. nih.gov Further modifications could enhance this dissociated activity. Additionally, the development of targeted drug delivery systems could improve the bioavailability and tumor-specific accumulation of 20(R)-PPD, thereby enhancing its therapeutic index.

Integration of Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic view of the biological effects of 20(R)-PPD, future research should integrate various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can provide a comprehensive map of the molecular changes induced by 20(R)-PPD in cells and organisms. youtube.com

For instance, proteomics can identify the full range of protein targets and signaling pathways affected by 20(R)-PPD treatment. nih.gov Transcriptomics can reveal the global changes in gene expression, providing insights into the transcriptional regulatory networks it modulates. nih.gov Metabolomics can uncover alterations in cellular metabolism, further elucidating its mechanism of action. By integrating these multi-omics datasets, researchers can construct detailed models of 20(R)-PPD's activity, leading to a more rational approach for its therapeutic application and the identification of novel biomarkers for treatment response.

Identification of Novel Therapeutic Applications

The diverse pharmacological activities of 20(R)-PPD suggest that its therapeutic potential may extend beyond its currently explored applications. Future research should aim to identify novel therapeutic targets and disease indications for this compound. Its demonstrated anti-inflammatory, neuroprotective, and anticancer properties provide a strong basis for exploring its use in a wider range of conditions. jst.go.jpcaymanchem.comdaneshyari.com

For example, its neuroprotective effects could be investigated in the context of various neurodegenerative diseases. daneshyari.com Its ability to modulate the immune system suggests potential applications in autoimmune disorders. jst.go.jp Screening 20(R)-PPD and its derivatives against a broad panel of disease models, coupled with the multi-omics approaches described above, could uncover unexpected therapeutic opportunities and pave the way for the development of this promising natural product into a next-generation therapeutic agent.

Q & A

Q. What are the key physicochemical properties of 20(R)-Protopanaxadiol relevant to experimental handling?

Answer: this compound (C30H52O3; molecular weight 460.73 g/mol) is a white powder with a boiling point of 559.5°C and a flash point of 226.1°C. Its density is 1.036 g/cm³, and it has a refractive index of 1.527. Solubility in organic solvents (e.g., methanol, ethyl acetate) is critical for extraction and purification. Stability under varying pH and temperature conditions should be validated via HPLC or NMR to ensure structural integrity during experiments .

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H52O3 |

| Molecular Weight | 460.73 g/mol |

| Boiling Point | 559.5°C |

| Flash Point | 226.1°C |

| Density | 1.036 g/cm³ |

| Refractive Index | 1.528 |

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma or tissue homogenates. Solid-phase extraction (SPE) is recommended for sample cleanup to enhance sensitivity. For structural confirmation, use ESI-MS and ¹H/¹³C NMR spectroscopy, which can distinguish this compound from its 20(S)-epimer based on stereochemical shifts .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives while preserving pharmacological activity?

Answer: Response Surface Methodology (RSM) is effective for optimizing reaction conditions (e.g., temperature, catalyst concentration, reaction time). For example, d,l-tartaric acid catalyzes the selective preparation of 20(R)-ginsenoside Rg3 from protopanaxadiol-type saponins, achieving high stereoselectivity. To preserve the 3-hydroxyl active site, Baldwin’s reaction can introduce functional groups (e.g., 28-hydroxy derivatives) for probe synthesis, enabling mechanistic studies .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of this compound?

Answer: In vitro models (e.g., RAW 264.7 macrophages) often show anti-inflammatory activity via interleukin modulation, but in vivo bioavailability may be limited by poor solubility or metabolic clearance. Use pharmacokinetic studies in rodent models to assess absorption and distribution. Co-administration with adjuvants (e.g., cyclophosphamide) can enhance antitumor efficacy by improving tissue penetration. Validate findings using multi-omics approaches (e.g., proteomics, transcriptomics) .